molecular formula C17H18N2 B13882805 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole

Katalognummer: B13882805
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: GOINNSRVWMLPCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with 2-phenylpropan-2-one under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the benzimidazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzimidazole ring or its substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular pathways by modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

    2-Phenylbenzimidazole: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and biological activities.

    5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring, which can influence its reactivity and pharmacological profile.

    2-(2-Pyridyl)benzimidazole:

Uniqueness: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl, phenyl, and propan-2-yl groups enhances its stability, solubility, and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C17H18N2

Molekulargewicht

250.34 g/mol

IUPAC-Name

6-methyl-2-phenyl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H18N2/c1-12(2)19-16-11-13(3)9-10-15(16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI-Schlüssel

GOINNSRVWMLPCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2C(C)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.